6-Bromo-4-hydroxynicotinaldehyde
Description
Significance of Nicotinaldehyde Derivatives in Contemporary Chemical Research
Nicotinaldehyde derivatives are pivotal in modern chemical research due to their dual reactivity. The pyridine (B92270) ring can undergo various substitutions, while the aldehyde group is amenable to a wide range of nucleophilic additions and condensation reactions. This dual functionality makes them ideal starting materials for constructing complex molecular architectures. Research has shown that derivatives of nicotinaldehyde are integral to the synthesis of various biologically active compounds. For instance, they serve as precursors for thiosemicarbazones, which have shown potential antitumor, antiviral, and antimicrobial properties. Furthermore, the structural motif of nicotinaldehyde is found in various natural products and pharmaceuticals, highlighting its importance in drug discovery and development. The exploration of new synthetic methodologies involving nicotinaldehyde derivatives continues to be an active area of research, aiming to create novel compounds with enhanced or specific functionalities.
Overview of Halogenated and Hydroxylated Pyridinecarboxaldehydes
Halogenated and hydroxylated pyridinecarboxaldehydes represent a crucial subclass of nicotinaldehyde derivatives. The introduction of halogen atoms (such as bromine or chlorine) and hydroxyl groups onto the pyridine ring significantly modifies the electronic properties and reactivity of the molecule. Halogens can act as leaving groups in cross-coupling reactions, providing a handle for further functionalization of the pyridine core. thieme-connect.com This has been instrumental in the synthesis of biaryl compounds and other complex structures. The position of the halogen and hydroxyl groups can also influence the compound's biological activity and physical properties, such as solubility and lipophilicity.
Hydroxylated pyridinecarboxaldehydes, on the other hand, introduce a site for potential hydrogen bonding and can act as a precursor for ether or ester formation. The interplay between the aldehyde, hydroxyl, and halogen substituents creates a rich chemical landscape for synthetic chemists to explore, enabling the fine-tuning of molecular properties for specific applications. For example, halogenated 2'-benzoylpyridine thiosemicarbazones have been investigated for their potent anti-neoplastic activity, where the halogen substituent plays a key role in their biological action. acs.org
Research Trajectories and Academic Focus on 6-Bromo-4-hydroxynicotinaldehyde
While extensive research exists for the broader class of halogenated and hydroxylated pyridinecarboxaldehydes, the specific academic focus on this compound appears to be more niche. Much of the available literature discusses its role as a chemical intermediate in the synthesis of more complex molecules rather than being the primary subject of extensive biological or material science studies.
Research trajectories involving similar structures often focus on their utility as building blocks in medicinal chemistry. For instance, a study on the synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde derivatives highlights the use of a related scaffold in creating polyfunctionalized pyridine systems. thieme-connect.comenamine.net This suggests that the primary academic interest in this compound likely lies in its potential as a precursor for novel compounds with tailored properties. The bromine atom at the 6-position offers a site for cross-coupling reactions, while the hydroxyl group at the 4-position and the aldehyde at the 3-position provide additional points for chemical modification.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | achemblock.com |
| Molecular Formula | C₆H₄BrNO₂ | achemblock.com |
| Molecular Weight | 202.01 g/mol | achemblock.com |
| CAS Number | 1260665-55-1 | achemblock.com |
| SMILES | O=CC1=C(O)C=C(Br)N=C1 | achemblock.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260665-55-1 |
|---|---|
Molecular Formula |
C6H4BrNO2 |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
6-bromo-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10) |
InChI Key |
JLXOSEHJPIAHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)C=O)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 6 Bromo 4 Hydroxynicotinaldehyde
Reactivity of the Aldehyde Moiety: Condensation and Reduction Processes
The aldehyde group in 6-Bromo-4-hydroxynicotinaldehyde is a key site for various chemical transformations, primarily condensation and reduction reactions. These reactions allow for the introduction of new functional groups and the extension of the molecule's carbon framework.
Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions with a variety of nucleophiles. evitachem.com For instance, it can react with amines to form imines. This reactivity is fundamental in the construction of larger, more complex molecules. A notable example is the Friedländer condensation, where the o-aminoaldehyde functionality can react with compounds containing a reactive α-methylene group, such as ketones, to form fused heterocyclic systems like pyrazolo[3,4-h] evitachem.comambeed.comnaphthyridines. researchgate.net
Reduction Processes: The aldehyde group can be selectively reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) are effective for this transformation. enamine.netthieme-connect.com This reduction is a valuable strategy for converting the aldehyde into a hydroxymethyl group, which can then participate in further synthetic manipulations. For example, the reduction of related nicotinaldehyde derivatives with excess sodium borohydride has been shown to yield the corresponding alcohol. enamine.netthieme-connect.comthieme-connect.com
Table 1: Reactivity of the Aldehyde Moiety
| Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Condensation | Amines | Imine |
| Condensation | Active methylene (B1212753) compounds (e.g., ketones) | Fused heterocycles |
| Reduction | Sodium borohydride | Primary alcohol |
Transformations of the Hydroxyl Group: Esterification and Etherification Reactions
The hydroxyl group at the 4-position of the pyridine (B92270) ring provides another avenue for derivatization through esterification and etherification reactions. These transformations are useful for protecting the hydroxyl group or for introducing new functionalities that can modulate the molecule's properties.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid. gauthmath.com Esterification can be used to introduce a variety of acyl groups, thereby altering the steric and electronic properties of the molecule.
Etherification: Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. This process allows for the introduction of diverse alkyl or aryl groups at the 4-position.
Table 2: Transformations of the Hydroxyl Group
| Reaction Type | General Reagents | Product Functional Group |
|---|---|---|
| Esterification | Carboxylic acid (or derivative), acid catalyst | Ester |
| Etherification | Base, Alkyl halide | Ether |
Reactivity of the Pyridine Nitrogen: Basicity and Metal Coordination
The nitrogen atom within the pyridine ring of this compound exhibits characteristic basicity and the ability to coordinate with metal ions. These properties are intrinsic to the pyridine scaffold and play a significant role in the molecule's chemical behavior.
Basicity: The lone pair of electrons on the pyridine nitrogen allows it to act as a base, readily accepting a proton. The basicity of the pyridine nitrogen can influence the reactivity of the entire molecule and is a key factor in its interaction with other chemical species. The acidity of protons adjacent to the halogen can be enhanced, influencing deuteration reactions. researchgate.net
Metal Coordination: The pyridine nitrogen can act as a ligand, coordinating to various metal centers. This coordination ability is a cornerstone of organometallic chemistry and has been extensively utilized in the design of functional metal complexes. ambeed.comresearchgate.net The formation of such complexes can alter the reactivity of the pyridine ring and the substituents attached to it, and can be a strategy to improve therapeutic efficacy. The bipyridine ligand, a related structure, is widely used as a metal chelating ligand due to its robust redox stability and ease of functionalization. researchgate.net
Reactivity of the Bromine Substituent: Halogen Exchange and Carbon-Bromine Bond Functionalization
The bromine atom at the 6-position is a versatile handle for a variety of synthetic transformations, including halogen exchange reactions and carbon-bromine bond functionalizations. These reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring.
Halogen Exchange: The bromine atom can be replaced by other halogens, such as iodine or fluorine, through halogen exchange reactions. frontiersin.orgnih.gov For instance, the Finkelstein reaction can be used to convert the aryl bromide to an aryl iodide, which can be more reactive in subsequent cross-coupling reactions. nih.gov Nickel(II) bromide or chloride has been used to facilitate halogen exchange in aryl halides. frontiersin.orgnih.gov Palladium-catalyzed methods have also been developed for the fluorination of aryl bromides. frontiersin.orgnih.gov
Carbon-Bromine Bond Functionalization: The carbon-bromine bond is amenable to a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.
Stille Coupling: Reaction with organostannanes catalyzed by palladium. jcu.edu.au
Heck Coupling: Palladium-catalyzed reaction with alkenes. researchgate.net
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes. nih.gov
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.
Cyanation: Introduction of a cyano group, often catalyzed by copper or palladium. nih.gov
Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, can replace the bromine atom with lithium, generating a highly reactive organolithium species that can then be quenched with various electrophiles. jcu.edu.aumdpi.com
These functionalization strategies have been widely applied to bromo-substituted pyridines and other aryl bromides to construct complex molecular architectures. jcu.edu.auresearchgate.net
Table 3: Reactivity of the Bromine Substituent
| Reaction Type | Key Reagents | Product |
|---|---|---|
| Halogen Exchange | NiBr₂, NiCl₂, KF, etc. | Aryl chloride, Aryl iodide, Aryl fluoride |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst | Aryl-Aryl |
| Stille Coupling | Organostannane, Pd catalyst | Aryl-Aryl/Vinyl |
| Heck Coupling | Alkene, Pd catalyst | Aryl-Alkene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Arylamine |
| Cyanation | Cyanide source, Cu/Pd catalyst | Aryl nitrile |
| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | Aryllithium intermediate |
Strategic Derivatization for Constructing Molecular Complexity
The multifunctionality of this compound makes it a valuable precursor for the synthesis of complex molecules. By strategically combining the reactions described above, chemists can elaborate the structure in a controlled and sequential manner.
For example, a synthetic sequence could involve:
Condensation or reduction of the aldehyde to introduce a new functional group or to modify the existing one.
Functionalization of the bromine substituent via a cross-coupling reaction to build a more complex carbon skeleton.
Modification of the hydroxyl group through esterification or etherification to introduce further diversity or to protect it during other transformations.
This strategic approach, often involving the use of directing groups to control regioselectivity, allows for the efficient construction of highly functionalized pyridine derivatives. researchgate.netuantwerpen.be The development of transient directing group strategies has further enhanced the efficiency of C-H bond functionalization, a powerful tool in modern organic synthesis. uantwerpen.bescribd.com These derivatization strategies are crucial in fields such as medicinal chemistry and materials science, where the synthesis of novel and complex molecular architectures is of paramount importance. acs.orgchemicalbook.com
Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Hydroxynicotinaldehyde
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-Bromo-4-hydroxynicotinaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining its optimized molecular geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
In a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to determine its optimized structure. nih.gov For this compound, similar calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the aldehyde and hydroxyl substituents. The electronic structure analysis provides insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. The electrostatic potential map, for instance, can identify the regions most susceptible to electrophilic and nucleophilic attack. For a similar molecule, 5-Bromo-4-chloronicotinaldehyde, DFT calculations revealed a negative electrostatic potential localized on the oxygen and nitrogen atoms, indicating their nucleophilic character.
Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Aromatic Aldehydes
| Parameter | Bond | Typical Calculated Value (Å) | Reference |
| Bond Length | C-Br | 1.94 | researchgate.net |
| C=O | 1.21 | nih.gov | |
| C-O (hydroxyl) | 1.36 | nih.gov | |
| C-C (aromatic) | 1.39 - 1.42 | sigmaaldrich.com | |
| C-H (aromatic) | 1.08 | researchgate.net | |
| Bond Angle | C-C-C (in ring) | ~120° | researchgate.net |
| C-C-H | ~120° | researchgate.net | |
| C-C=O | ~120° | nih.gov |
Note: The values in this table are representative and derived from DFT calculations on analogous structures. The exact values for this compound would require specific calculations.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.net This approach allows for the prediction of absorption spectra, providing insights into the electronic transitions that occur when the molecule absorbs light. For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as n → π* and π → π*.
In a comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde, TD-DFT calculations were performed to analyze its UV-Visible spectrum in different solvents. nih.gov Similar investigations on this compound would elucidate how the electronic structure influences its photophysical properties. The presence of the bromine atom, hydroxyl group, and the pyridine ring nitrogen are all expected to influence the energies of the molecular orbitals and thus the absorption spectrum.
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. These calculations can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For instance, 2-hydroxynicotinaldehyde (B1277654), a closely related compound, has been identified as a transient directing group in copper-catalyzed C-H functionalization reactions. aimspress.com This suggests that the hydroxyl and aldehyde groups of this compound could play a crucial role in directing and facilitating chemical transformations. Quantum mechanical studies could be employed to investigate the mechanism of such reactions, including the role of the bromo substituent on the reaction pathway and selectivity.
Molecular Docking and In Silico Interaction Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is extensively used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
Docking studies on related bromo-substituted heterocyclic compounds, such as 6-bromo quinazoline (B50416) derivatives, have shown that these molecules can bind to the active sites of enzymes like EGFR kinase through a combination of hydrogen bonds and hydrophobic interactions. nih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, the aldehyde oxygen as a hydrogen bond acceptor, and the pyridine ring can participate in π-π stacking interactions. Molecular docking simulations could predict the binding affinity and mode of interaction with various biological targets, providing a rationale for its potential biological activity. For example, derivatives of 5-Bromo-2-Hydroxybenzaldehyde have been docked with various proteins to explore their therapeutic potential. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Functional Group | Potential Interaction Type |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor |
| Aldehyde Group | Hydrogen Bond Acceptor |
| Pyridine Ring | π-π Stacking, Hydrophobic Interactions |
| Bromo Atom | Halogen Bonding |
HOMO-LUMO Orbital Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net
For 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap and various reactivity descriptors such as ionization potential, electron affinity, electronegativity, hardness, and electrophilicity index have been calculated using DFT. nih.gov A similar analysis for this compound would provide a quantitative measure of its reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule can also indicate the most probable sites for electrophilic and nucleophilic attack.
Table 3: Calculated Reactivity Descriptors for a Related Compound (5-Bromo-2-Hydroxybenzaldehyde)
| Descriptor | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.8 |
| Electron Affinity | 2.1 |
| Electronegativity | 4.45 |
| Hardness | 2.35 |
| Electrophilicity Index | 4.2 |
Source: Theoretical calculations on 5-Bromo-2-Hydroxybenzaldehyde. nih.gov These values provide an estimate of the expected range for this compound.
Role of 6 Bromo 4 Hydroxynicotinaldehyde As a Key Synthetic Intermediate
Precursor in the Construction of Diverse Heterocyclic Frameworks
The unique arrangement of reactive sites on 6-bromo-4-hydroxynicotinaldehyde makes it an important precursor for building a variety of heterocyclic systems. Research has demonstrated its utility in creating complex, polyfunctional molecules through carefully designed reaction pathways.
A key synthetic strategy involves using synthetic equivalents of the title compound to introduce the aldehyde functionality into a pyridine (B92270) core in a masked form. enamine.netthieme-connect.com For instance, the acylation of various (heterocyclyl-2-ylidene)acetonitriles with 1-(cyanoacetyl)-3,5-dimethylpyrazole yields 2-heterylidene-3-oxopentanedinitriles. enamine.netthieme-connect.com Subsequent treatment of these dinitriles with hydrobromic acid in refluxing acetic acid does not yield the aldehyde directly but instead affords 2-(6-amino-2-bromo-4-hydroxypyridin-3-yl)-substituted quaternary salts of various heterocycles, such as benzimidazolium, benzothiazolium, and thiazolium. enamine.netthieme-connect.comthieme-connect.com
These quaternary salts are stable, crystalline compounds whose structures have been confirmed by X-ray crystallography. enamine.netthieme-connect.com They serve as "masked" forms of the aldehyde. The aldehyde functionality can be revealed through further reactions, such as the formation of derivatives like phenylhydrazones and semicarbazones. thieme-connect.com For example, the reaction with phenylhydrazine (B124118) yields 6-Amino-2-bromo-4-hydroxynicotinaldehyde Phenylhydrazone. thieme-connect.com This approach successfully incorporates the aldehyde function into the pyridine core, making these intermediates valuable for constructing unique heterocyclic aldehydes. thieme-connect.com
Reduction of the quaternary salts with sodium borohydride (B1222165) yields dihydro- or tetrahydro- derivatives, which are considered synthetic equivalents of 6-amino-2-bromo-4-hydroxynicotinaldehyde, further highlighting the compound's role in generating diverse heterocyclic structures. enamine.netthieme-connect.comthieme-connect.com
| Compound Name | Yield (%) | Melting Point (°C) | Type of Framework |
|---|---|---|---|
| 6-Amino-2-bromo-3-(1,3-dimethyl-2,3-dihydrobenzimidazol-2-yl)pyridin-4-ol | 44 | 230 | Dihydrobenzimidazole-Pyridine |
| 6-Amino-2-bromo-3-(3-methyl-2,3-dihydrobenzothiazol-2-yl)pyridin-4-ol | 56 | 218 | Dihydrobenzothiazole-Pyridine |
| 6-Amino-2-bromo-3-(3,4-dimethylthiazolidin-2-yl)pyridin-4-ol | 89 | 138 | Thiazolidine-Pyridine |
| 6-Amino-2-bromo-4-hydroxynicotinaldehyde Phenylhydrazone | 73 | 231 | Phenylhydrazone-Pyridine |
| 6-Amino-2-bromo-4-hydroxynicotinaldehyde Semicarbazone | 66 | 251 | Semicarbazone-Pyridine |
Utility in the Synthesis of Advanced Organic Molecules
The versatility of this compound and its derivatives extends to the synthesis of advanced organic molecules with potential applications in medicinal chemistry and materials science. The term "advanced" refers to molecules with a high degree of structural complexity, polyfunctionality, or specific utility in scientific research.
The synthesis of masked 2-bromo-6-amino-4-hydroxynicotinaldehydes results in new polyfunctional molecules that combine several structural motifs. enamine.netthieme-connect.com These compounds are not end products but rather sophisticated intermediates designed for further elaboration. The presence of a modifiable pyridine core, an amino group, a hydroxyl group, and a bromine atom allows for a wide range of subsequent chemical transformations, including cross-coupling reactions at the bromine site. thieme-connect.com
This utility is analogous to synthetic strategies for other complex molecules, where key intermediates are crucial. For example, in the development of small-molecule ligands targeting biological entities like the programmed cell death 1 ligand 1 (PD-L1), a multi-step pathway is employed using key building blocks. nih.gov These syntheses often involve a series of judiciously selected reactions, such as Suzuki coupling and reductive amination, to build a library of novel compounds with high affinity for their target. nih.gov Similarly, intermediates like this compound provide the necessary foundation for creating libraries of novel, advanced organic molecules for screening and development. thieme-connect.com
Applications in the Development of Research Probes and Chemical Tools
Chemical probes are small molecules designed to interact with and modulate the function of a specific protein or biological target. They are invaluable tools in chemical biology for validating new therapeutic targets and exploring biological pathways. whiterose.ac.uk The structural features of this compound make it and its derivatives suitable starting points for the development of such probes.
The aldehyde group can be readily converted into other functionalities, while the bromine atom provides a handle for introducing reporter tags, affinity labels, or other pharmacophores via cross-coupling reactions. This adaptability is essential for creating research tools. For instance, in the development of radiotracers for Positron Emission Tomography (PET), complex ligands are synthesized and labeled to visualize and quantify biological targets in vivo. nih.gov The synthetic pathways to these tracers rely on versatile intermediates that can be modified in the final steps to incorporate a radionuclide. nih.gov
Furthermore, related compounds like 2-hydroxynicotinaldehyde (B1277654) have been used as a catalytic transient directing group in C-H activation reactions, enabling the oxygenation and fluorination of free amines. acs.org This demonstrates how the hydroxynicotinaldehyde scaffold can act as a chemical tool to facilitate challenging transformations, avoiding the need for traditional protecting group strategies and thus streamlining synthesis. acs.org The potential to develop derivatives of this compound into covalent probes, which form a permanent bond with their target, is also significant. The incorporation of an electrophilic "warhead" is a key strategy in probe design for target identification and validation. whiterose.ac.uk
Integration into Multi-Step Synthesis Schemes for Complex Targets
The construction of complex organic molecules rarely occurs in a single step. Instead, it requires a carefully planned sequence of reactions known as a multi-step synthesis. youtube.com this compound is an exemplary intermediate that can be integrated into such schemes.
The synthesis of its masked derivatives demonstrates a clear multi-step pathway. enamine.net The process begins with the acylation of specifically chosen acetonitriles to create dinitrile precursors. enamine.netthieme-connect.com This is followed by a crucial cyclization step using hydrobromic acid, which constructs the substituted pyridine core in the form of a quaternary salt. enamine.netthieme-connect.com A final reduction step with sodium borohydride then yields the target synthetic equivalents. enamine.netthieme-connect.com Each step builds upon the last, adding complexity and functionality to the molecule in a controlled manner.
This approach is central to modern organic synthesis, where chemists often work backward from a complex target molecule to identify simpler starting materials, a process known as retrosynthetic analysis. youtube.com The synthesis of potential PD-L1 ligands, for example, involves a multi-step pathway that includes Suzuki coupling, Mitsunobu reactions, nucleophilic substitutions, and reductive aminations to assemble the final complex structures from simpler building blocks. nih.gov The use of intermediates like this compound fits perfectly within this paradigm, providing a robust scaffold that can be methodically elaborated through a sequence of reliable reactions to reach a complex and valuable final product. enamine.netthieme-connect.com
Structure Activity and Structure Property Relationship Studies in Brominated Hydroxynicotinaldehydes
Correlating Structural Features with Synthetic Reactivity and Selectivity
The reactivity and selectivity of 6-bromo-4-hydroxynicotinaldehyde are intrinsically linked to the electronic properties and positions of its three key functional groups: the bromine atom, the hydroxyl group, and the aldehyde. The interplay between the electron-withdrawing nature of the bromine and aldehyde groups and the electron-donating character of the hydroxyl group governs the molecule's behavior in chemical reactions.
2-Bromopyridine-3-carbaldehydes are recognized as versatile building blocks in modern chemistry. thieme-connect.com The aldehyde group offers a site for numerous transformations, while the bromine atom is amenable to various cross-coupling reactions, providing extensive opportunities for chemical modification and ring annulations. thieme-connect.com
A significant challenge in the synthesis of polyfunctional molecules is controlling the reactivity of different functional groups. In the case of certain hydroxynicotinaldehydes, the aldehyde functionality can be "masked" to prevent it from reacting while other parts of the molecule are modified. One such strategy involves converting the aldehyde into a more stable, less reactive form, such as a quaternary benzoazolium salt. For instance, derivatives of 6-amino-2-bromo-4-hydroxynicotinaldehyde have been prepared where the aldehyde group is masked as an N,N'-dimethylbenzimidazolium moiety. thieme-connect.comenamine.net This masked form is stable during other synthetic steps and can be converted back to the aldehyde group when needed through reduction. thieme-connect.comenamine.net This approach demonstrates how structural features can be manipulated to achieve selective reactivity.
The specific arrangement of the hydroxyl and aldehyde groups can also be harnessed to direct reactions at other sites on the molecule. The use of 2-hydroxynicotinaldehyde (B1277654) as a transient directing group (TDG) in palladium-catalyzed reactions is a prime example. nih.govnih.gov The amine substrate reacts reversibly with the aldehyde to form an imine, which then coordinates to the metal catalyst. This positions the catalyst to selectively activate a specific C–H bond (e.g., a γ-C(sp³) bond) on the amine substrate for subsequent functionalization, such as fluorination or oxygenation. nih.govnih.gov This strategy highlights how the inherent structure of a hydroxynicotinaldehyde can be exploited to control regioselectivity in complex transformations.
| Structural Feature | Type of Reaction | Role / Selectivity Control | Example |
|---|---|---|---|
| Aldehyde Group | Masking/Protection | Prevents aldehyde reactivity during other transformations. | Conversion to a quaternary benzoazolium salt. thieme-connect.comenamine.net |
| Bromine Atom | Cross-Coupling Reactions | Allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C6 position. | Suzuki, Stille, or Buchwald-Hartwig type couplings. thieme-connect.com |
| Hydroxyl and Aldehyde Groups | Transient Directed Catalysis | Forms a temporary imine with an amine substrate to direct C–H activation at a specific position. | Pd-catalyzed γ-C(sp³)–H fluorination of free amines. nih.gov |
Influence of Halogenation and Hydroxylation on Electronic and Spectroscopic Properties
The introduction of halogen and hydroxyl substituents onto the pyridine (B92270) ring profoundly alters its electronic and spectroscopic characteristics. The C–H hydroxylation of a pyridine ring is challenging due to the inherent electronic properties of the heterocycle. nih.govacs.org The presence of both a bromine atom (halogenation) and a hydroxyl group (hydroxylation) on the nicotinaldehyde scaffold creates a complex electronic environment. The bromine atom is generally electron-withdrawing via induction, while the hydroxyl group is electron-donating through resonance.
A combined experimental and computational study on polyhalogenated pyridine derivatives bearing an amino or a hydroxyl group revealed that the presence of an electron-donating substituent strongly impacts the geometry, electronic structure, and vibrational characteristics of the compounds. rsc.org These substituents influence the wavenumbers, force constants, and intensity of the in-plane Ring Normal Modes (RNMs). rsc.org The nature and position of the substituents also dramatically modify intra- and intermolecular interactions. rsc.org
These electronic effects are directly observable in the spectroscopic data of these molecules. For example, in the ¹H NMR spectrum of a related compound, 2-(6-amino-2-bromo-4-hydroxypyridin-3-yl)-substituted benzothiazolium salt, the proton on the pyridine ring (5-H) appears as a singlet at δ 6.19 ppm. thieme-connect.com The chemical shifts of the pyridine carbons are also significantly affected, with signals observed at δ 89.9 (C5), 101.7 (C3), 139.4 (C2), 159.9 (C4), and 161.4 (C6). thieme-connect.com The presence of the bromine and hydroxyl groups deshields or shields these nuclei to varying degrees, providing a unique spectroscopic fingerprint.
Design Principles for Modulating Molecular Functionality through Structural Modification
The structure of this compound serves as a template that can be systematically modified to create new molecules with tailored functions. The design principles for these modifications are rooted in understanding the structure-property relationships discussed previously. The bromine atom and the hydroxyl group are not merely passive substituents; they are strategic handles for diversification.
The bromine atom at the C6 position is a key site for introducing molecular complexity. It readily participates in transition metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. thieme-connect.com This is a fundamental strategy in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity.
The parent compound, 6-hydroxynicotinaldehyde, is a known starting material for the synthesis of biologically active molecules. For example, it has been used to prepare inhibitors of the TRPV6 calcium channel and allosteric modulators of glutamate (B1630785) transporters. nih.govacs.orgnih.govrsc.org In these syntheses, the aldehyde group is typically modified, for instance, through reductive amination, to link the pyridine core to other fragments, while the hydroxyl group can be maintained to participate in key hydrogen bonding interactions with a biological target. nih.govacs.org
The process of modulating molecular functionality often involves a systematic exploration of structure-activity relationships (SAR). nih.gov By making small, deliberate changes to the parent structure—such as replacing the bromine with other groups, alkylating the hydroxyl group, or varying the substituent attached to the aldehyde-derived linkage—researchers can fine-tune properties like binding affinity, selectivity, and pharmacokinetic parameters. For example, in the development of glutamate transporter modulators, analogs were synthesized to reduce molecular weight and balance lipophilicity to improve CNS activity. acs.org This iterative design-and-synthesize approach is central to modern drug discovery and demonstrates the value of scaffolds like this compound.
| Structural Modification | Synthetic Method | Intended Functional Change | Example Application |
|---|---|---|---|
| Reaction at Aldehyde Group | Reductive Amination | Introduce new substituents and linkers to explore target binding pockets. | Synthesis of TRPV6 inhibitors and glutamate transporter modulators. nih.govacs.orgnih.gov |
| Substitution at Bromine Atom | Palladium-catalyzed Cross-Coupling | Introduce aryl or alkyl groups to modulate lipophilicity and steric interactions. | General strategy for creating libraries of analogs for SAR studies. thieme-connect.com |
| Modification of Hydroxyl Group | Etherification / Esterification | Alter hydrogen bonding capacity and serve as a potential prodrug strategy. | Fine-tuning physicochemical properties of lead compounds. |
Conclusion and Future Perspectives in the Research of 6 Bromo 4 Hydroxynicotinaldehyde
Summary of Current Research Achievements and Identified Challenges
Research concerning 6-Bromo-4-hydroxynicotinaldehyde has primarily focused on its synthesis as a functionalized pyridine (B92270) derivative. The pyridine core is a vital component in numerous pharmaceuticals and organic materials, making the development of novel derivatives a significant achievement. researchgate.netnih.gov The presence of three distinct functional groups—bromo, hydroxyl, and aldehyde—on the pyridine ring makes the compound a versatile building block for more complex molecular architectures.
However, the synthesis and functionalization of such polysubstituted pyridines are fraught with challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom complicate direct and selective C-H functionalization. researchgate.netnih.gov Achieving specific substitution patterns, such as the one found in this compound, often requires multi-step syntheses that may lack efficiency and atom economy. A significant challenge lies in overcoming the inherent reactivity patterns of the pyridine nucleus, where functionalization can be difficult to control, leading to mixtures of regioisomers. acs.org
A summary of the key challenges is presented in the table below.
| Category | Specific Challenge | Implication for this compound Research |
| Synthesis | Poor regioselectivity in direct functionalization of the pyridine ring. acs.org | Difficulty in achieving the desired 4-hydroxy, 6-bromo substitution pattern with high yield and purity. |
| Harsh reaction conditions often required for classical methods (e.g., Minisci-type reactions). acs.org | Potential for functional group incompatibility and decomposition of the aldehyde or hydroxyl moieties. | |
| Reactivity | The "2-pyridyl problem": instability and poor reactivity of 2-pyridyl organometallics in cross-coupling. nih.gov | While this compound is not a 2-pyridyl nucleophile, related challenges exist for other positions, complicating further derivatization. |
| Characterization | Limited availability of comprehensive spectroscopic and structural data in public databases. | Hinders computational modeling and confirmation of synthetic outcomes. |
Identification of Promising Avenues for Future Synthetic Methodologies
Future synthetic research on this compound should focus on modern, more efficient methodologies that offer greater control and milder conditions.
Direct C-H Functionalization: Innovations in transition-metal-catalyzed C-H activation present a promising route. researchgate.netnih.gov These methods could potentially allow for the direct introduction of the bromo or hydroxyl groups onto a pre-functionalized pyridine aldehyde scaffold, reducing step counts and improving atom economy.
Photocatalysis: Visible-light-mediated reactions offer mild conditions that are well-suited for complex, functionalized molecules. nih.govacs.org The use of N-functionalized pyridinium (B92312) salts as radical precursors under photocatalytic conditions could enable nonclassical functionalization patterns at the C4 and C6 positions. acs.org
Flow Chemistry: Continuous flow synthesis could prove advantageous for optimizing reaction conditions and improving the yield and safety of halogenation or formylation reactions. acs.org This approach allows for precise control over temperature, pressure, and reaction time, which is critical when dealing with highly reactive intermediates.
Novel Halogenation Reagents: The development of new bromine transfer reagents, such as pentafluorohalobenzenes, could provide excellent chemo- and regioselectivity for the bromination step in the synthesis of disubstituted pyridines. acs.org
Outlook for Advanced Spectroscopic and Computational Integration
The integration of advanced analytical techniques with computational chemistry is crucial for deepening the understanding of this compound.
Computational Modeling: Density Functional Theory (DFT) can be employed to predict spectroscopic signatures (NMR, IR), molecular geometry, and electronic properties. nih.gov Such theoretical studies can help validate experimental structures and provide insight into the molecule's reactivity, guiding further synthetic efforts.
Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, HMBC, HSQC) should be systematically applied to unambiguously confirm the structure and substitution pattern of the compound and its derivatives.
Crystallographic Studies: Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecular structure. This is particularly important for confirming the regiochemistry of synthetic products and understanding intermolecular interactions in the solid state. As demonstrated with related compounds, X-ray crystallography provides unambiguous structural confirmation. thieme-connect.com
Potential for Broader Scientific Impact and Research Collaboration
The unique arrangement of functional groups in this compound positions it as a valuable intermediate with significant potential impact across various scientific disciplines.
Medicinal Chemistry: Pyridine aldehydes are known building blocks for potent bioactive molecules. thieme-connect.com The bromo and hydroxyl groups offer reactive handles for diversification through cross-coupling and etherification reactions, respectively, enabling the creation of libraries of novel compounds for screening as potential therapeutic agents.
Materials Science: Pyridine derivatives are integral to the development of ligands, catalysts, and organic materials with diverse electronic and photophysical properties. researchgate.netnih.gov The specific electronic properties conferred by the bromo and hydroxyl substituents could be exploited in the design of novel functional materials.
Interdisciplinary Collaboration: Progress in this area will be accelerated by collaboration between synthetic organic chemists, computational chemists, and researchers in medicinal and materials science. Synthetic chemists can develop new routes to the molecule, computational experts can model its properties, and application-focused scientists can explore its utility in their respective fields. Such collaborations would enrich the strategies for selective functionalization and unlock the full potential of this versatile chemical scaffold. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
